Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate
Overview
Description
Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C10H5F2KO3 and a molecular weight of 250.24 g/mol It is a potassium salt of 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate typically involves the reaction of 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid with a potassium base. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure complete conversion to the potassium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to the laboratory synthesis are scaled up, with considerations for cost, efficiency, and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents such as methanol or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzofuran derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-fluoro-3-methyl-1-benzofuran-2-carboxylate
- Potassium 7-fluoro-3-methyl-1-benzofuran-2-carboxylate
- Potassium 5,7-dichloro-3-methyl-1-benzofuran-2-carboxylate
Uniqueness
Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate is unique due to the presence of two fluorine atoms at the 5 and 7 positions on the benzofuran ring. This structural feature may impart distinct chemical and biological properties compared to similar compounds with different substituents .
Properties
IUPAC Name |
potassium;5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O3.K/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14;/h2-3H,1H3,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVELCOJHBHVJCG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2F)F)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2KO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-39-1 | |
Record name | potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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